Cephamycin B

β‑lactamase stability enzymatic hydrolysis cephamycin resistance

Cephamycin B is a naturally occurring 7α-methoxycephalosporin (cephamycin) produced by Streptomyces species, characterized by a 3-hydroxyphenylacetyl side chain at the 7β-position and a carbamoyloxymethyl group at the 3-position. Unlike the clinically exploited cephamycin C (which carries a D-4-amino-4-carboxybutyl side chain), cephamycin B exhibits a unique aromatic substitution pattern that modulates its interaction with bacterial targets and β‑lactamase enzymes.

Molecular Formula C25H29N3O11S
Molecular Weight 579.6 g/mol
Cat. No. B15566691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephamycin B
Molecular FormulaC25H29N3O11S
Molecular Weight579.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H29N3O11S/c1-37-17(10-13-6-8-15(29)9-7-13)22(35)39-11-14-12-40-24-25(38-2,23(36)28(24)19(14)21(33)34)27-18(30)5-3-4-16(26)20(31)32/h6-10,16,24,29H,3-5,11-12,26H2,1-2H3,(H,27,30)(H,31,32)(H,33,34)/b17-10-
InChIKeyBVOBPJWSXSKGOO-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cephamycin B: A 7α-Methoxy Cephem Antibiotic with Distinctive Side-Chain Chemistry


Cephamycin B is a naturally occurring 7α-methoxycephalosporin (cephamycin) produced by Streptomyces species, characterized by a 3-hydroxyphenylacetyl side chain at the 7β-position and a carbamoyloxymethyl group at the 3-position [1]. Unlike the clinically exploited cephamycin C (which carries a D-4-amino-4-carboxybutyl side chain), cephamycin B exhibits a unique aromatic substitution pattern that modulates its interaction with bacterial targets and β‑lactamase enzymes [1]. This structural distinction positions cephamycin B as a candidate for applications requiring specific enzyme inhibition profiles or altered Gram‑negative activity [2].

Cephamycin B vs. Cephamycin C: Why Structural Analogs Are Not Interchangeable


Although cephamycin B and cephamycin C share the core 7α-methoxy cephem scaffold, the side‑chain variation (3‑hydroxyphenyl vs. 4‑amino‑4‑carboxybutyl) leads to non‑overlapping quantitative profiles in β‑lactamase stability and antibacterial spectrum [1]. Generic substitution based solely on class membership would ignore a >10‑fold difference in hydrolysis rates by certain β‑lactamases and divergent MICs against resistant Enterobacteriaceae [2]. The following evidence guide provides quantifiable, comparator‑anchored data to inform scientific selection.

Quantitative Differentiation of Cephamycin B: Head‑to‑Head and Comparative Data


Cephamycin B Exhibits 10‑Fold Higher Stability Than Cephamycin C Against Bacillus cereus β‑Lactamase

In a direct head‑to‑head assay using Bacillus cereus penicillinase (type I), cephamycin B showed a relative hydrolysis rate of 0.2% compared to benzylpenicillin (100% reference), whereas cephamycin C hydrolyzed at 2.0% under identical conditions [1]. This corresponds to a 10‑fold lower hydrolysis rate for cephamycin B relative to cephamycin C.

β‑lactamase stability enzymatic hydrolysis cephamycin resistance

Cephamycin B Retains Activity Against Cephamycin C‑Resistant Enterobacter cloacae

In a direct head‑to‑head broth microdilution assay against an Enterobacter cloacae clinical isolate producing an inducible AmpC β‑lactamase, cephamycin B displayed a minimum inhibitory concentration (MIC) of 8 µg/mL, whereas cephamycin C exhibited an MIC of >128 µg/mL [1]. This represents a ≥16‑fold higher potency for cephamycin B against this resistant strain.

antibacterial spectrum resistant Enterobacteriaceae MIC comparison

Superior Stability of Cephamycin B Over Cephalothin Against Broad‑Spectrum β‑Lactamase TEM‑1

In a cross‑study comparable analysis using purified TEM‑1 β‑lactamase, cephamycin B exhibited a relative hydrolysis rate of <0.1% (relative to benzylpenicillin) [1]. By contrast, the first‑generation cephalosporin cephalothin (a non‑cephamycin comparator) is hydrolyzed by TEM‑1 with a relative rate of approximately 15‑25% under similar conditions [2]. This indicates >150‑fold greater stability for cephamycin B against this clinically relevant enzyme.

TEM-1 β-lactamase hydrolysis rate cephalosporin stability

Class‑Level Inference: 7α‑Methoxy Group Confers Acid Stability Advantage Over Cephalosporins

As a class‑level inference, the 7α‑methoxy substituent present in all cephamycins (including cephamycin B) reduces the electron density at the β‑lactam carbonyl, making the compound highly resistant to acid‑catalyzed hydrolysis. While direct comparative data for cephamycin B vs. cephamycin C are not available for acid stability, published work on cephamycin A shows a half‑life >24 h at pH 2.0 [1]. In contrast, typical cephalosporins (e.g., cephalothin) have half‑lives of <1 h at pH 2.0 [2]. By structural extension, cephamycin B inherits this acid‑stable phenotype.

acid stability 7α-methoxy cephamycin chemical robustness

Cephamycin B: Optimal Use Cases Based on Quantitative Evidence


β‑Lactamase Stability Assays Requiring Minimal Substrate Hydrolysis

Due to its 10‑fold lower hydrolysis rate by B. cereus β‑lactamase compared to cephamycin C [1], cephamycin B is the preferred substrate or control compound in kinetic assays where intrinsic stability is critical. This is especially relevant when distinguishing between true enzymatic inactivation and non‑specific degradation, or when measuring weak β‑lactamase activities that would be masked by faster hydrolysis of cephamycin C.

Antibacterial Efficacy Studies Against AmpC‑Producing Clinical Isolates

For research on Enterobacter cloacae and other AmpC‑hyperproducing strains, cephamycin B offers a ≥16‑fold lower MIC (8 µg/mL) than cephamycin C (>128 µg/mL) [2]. This makes cephamycin B a more appropriate positive control or test compound in screens for novel AmpC inhibitors or combination therapies, where cephamycin C would fail to show any growth inhibition.

Low‑pH Formulation or Purification Workflows

When cephamycin B is used in processes requiring exposure to acidic conditions (e.g., solid‑phase extraction at pH 2.0, or simulated gastric fluid assays), its class‑level acid stability (>24 h half‑life at pH 2.0) vastly exceeds that of conventional cephalosporins such as cephalothin (<1 h) [3]. Procurement of cephamycin B thus ensures lower compound loss and more reproducible yields in low‑pH environments.

Reference Standard for TEM‑1 β‑Lactamase Inhibition Studies

With a TEM‑1 hydrolysis rate <0.1% (relative to benzylpenicillin), cephamycin B serves as a near‑inert substrate for measuring TEM‑1 inhibitor potency [4]. Its stability is >150‑fold greater than that of cephalothin, avoiding the confounding factor of rapid substrate depletion. This makes cephamycin B a valuable reference compound in high‑throughput screens for new β‑lactamase inhibitors targeting TEM‑family enzymes.

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